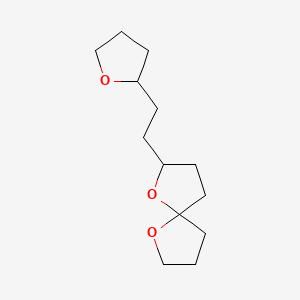
2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of tetrahydrofuran and dioxaspiro groups, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane typically involves the use of enantiomeric lactone acids. A common method includes a two-step sequence starting with the reduction of lactone carboxylic acid to form lactone alcohol, followed by further reduction to yield the target compound . The overall yield of this method ranges from 36-54%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
化学反応の分析
Types of Reactions
2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction typically produces alcohols.
科学的研究の応用
2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Industry: Utilized in the synthesis of synthetic spironucleosides and fructose-derived molecular scaffolds.
作用機序
The mechanism of action of 2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, as a VLA-4 antagonist, it inhibits the interaction between VLA-4 and its ligands, thereby reducing inflammation and immune response .
類似化合物との比較
Similar Compounds
1,7-Dioxaspiro[4.4]nonane: Shares a similar spirocyclic structure but lacks the tetrahydrofuran-2-yl group.
2,2-Disubstituted Tetrahydrofurans: These compounds have similar tetrahydrofuran rings but differ in their substituents and overall structure.
Uniqueness
2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane is unique due to its combination of tetrahydrofuran and dioxaspiro groups, which confer distinct chemical properties and potential biological activities .
特性
CAS番号 |
63917-47-5 |
|---|---|
分子式 |
C13H22O3 |
分子量 |
226.31 g/mol |
IUPAC名 |
2-[2-(oxolan-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H22O3/c1-3-11(14-9-1)4-5-12-6-8-13(16-12)7-2-10-15-13/h11-12H,1-10H2 |
InChIキー |
LOVYECFMRPYLLZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(OC1)CCC2CCC3(O2)CCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















